molecular formula C9H22Cl2N2 B1383298 (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride CAS No. 1803608-78-7

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride

Cat. No.: B1383298
CAS No.: 1803608-78-7
M. Wt: 229.19 g/mol
InChI Key: MPEKUUXQLPFXFR-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl. It is known for its unique structure, which includes a cyclopropyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride typically involves the reaction of appropriate amines with cyclopropyl-containing intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride imparts unique steric and electronic properties, distinguishing it from similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N'-methyl-N'-[1-(1-methylcyclopropyl)ethyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(9(2)4-5-9)11(3)7-6-10;;/h8H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKUUXQLPFXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 2
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 3
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 4
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 6
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride

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